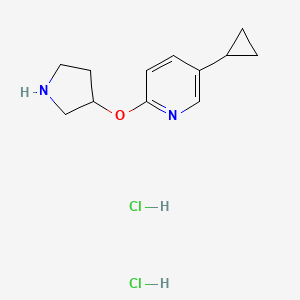![molecular formula C17H18O3 B1460442 1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one CAS No. 935859-44-2](/img/structure/B1460442.png)
1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one
Übersicht
Beschreibung
1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This compound is characterized by the presence of a methoxybenzyl group attached to a phenylpropanone backbone. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one typically involves the reaction of 4-methoxybenzyl alcohol with 4-hydroxyacetophenone under specific conditions. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one can be compared with similar compounds such as:
4-Methoxybenzyl alcohol: Used in the preparation of semiconductors and as a reagent in organic synthesis.
4-Hydroxyacetophenone: A precursor in the synthesis of various pharmaceuticals and organic compounds.
4-Methoxybenzaldehyde: Used in the synthesis of fragrances and flavorants. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-17(18)14-6-10-16(11-7-14)20-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLIMKRPCYNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)



![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1460377.png)

![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)


